1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide
Beschreibung
1-(3-Cyano-6-ethoxyquinolin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide is a synthetic small molecule characterized by a quinoline-piperidine carboxamide scaffold. The quinoline core is substituted with a cyano group at position 3 and an ethoxy group at position 6, while the piperidine-4-carboxamide moiety is linked to a 4-(trifluoromethoxy)phenyl group.
Eigenschaften
IUPAC Name |
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23F3N4O3/c1-2-34-20-7-8-22-21(13-20)23(17(14-29)15-30-22)32-11-9-16(10-12-32)24(33)31-18-3-5-19(6-4-18)35-25(26,27)28/h3-8,13,15-16H,2,9-12H2,1H3,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFHEPQXJZMERA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Quinoline Core:
Starting Materials: 2-aminobenzonitrile and ethyl acetoacetate.
Reaction Conditions: Cyclization reaction under acidic conditions to form the quinoline core.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Cyano-6-ethoxyquinolin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the cyano group or other reducible functionalities.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline or piperidine rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-(3-Cyano-6-ethoxyquinolin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline core.
Medicine: Explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA or interact with enzymes, while the piperidine ring can enhance binding affinity and specificity. The trifluoromethoxy group can improve the compound’s metabolic stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural Comparison of Key Analogues
Key Observations:
- Quinoline vs. Pyrimidine Cores: The quinoline-based compounds (e.g., the target compound and ) likely exhibit distinct electronic profiles compared to pyrimidine derivatives (), affecting π-π stacking and hydrogen-bonding interactions with targets.
- Substituent Effects :
- The 6-ethoxy group in the target compound may confer better solubility than the 6-fluoro analogue () but could reduce membrane permeability due to increased polarity.
- The 4-(trifluoromethoxy)phenyl group enhances metabolic resistance compared to the phenyl variant (), as trifluoromethoxy groups are less prone to oxidative degradation .
- Bulky substituents (e.g., 2,4,4-trimethylpentan-2-yl in ) may impede target binding but improve plasma protein binding .
Key Observations:
- Yield Variability : The 59% yield for the compound highlights challenges in sterically hindered coupling reactions, whereas reports quantitative yields for sulfonation/hydrolysis steps, suggesting robust reaction conditions .
- Purification : Silica gel chromatography is consistently employed, indicating the need for high purity in pharmacological studies.
Inferred Pharmacological Properties
- Target Selectivity : The trifluoromethoxy group in the target compound may favor interactions with hydrophobic binding pockets in kinases or GPCRs, as seen in VIPR1-targeting analogues () .
- Metabolic Stability : Ethoxy and trifluoromethoxy substituents likely reduce CYP450-mediated metabolism compared to fluorobenzyl or pyrimidine-based compounds .
- Solubility : The pyrimidine derivative () may exhibit higher aqueous solubility due to its smaller aromatic system and polar fluorobenzyl group .
Biologische Aktivität
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a quinoline moiety, a piperidine ring, and a trifluoromethoxy-substituted phenyl group. Its molecular formula is C22H22F3N3O2, and it exhibits properties that may influence its pharmacokinetics and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can influence various disease states, including cancer and diabetes.
- Receptor Modulation : It may act as a modulator of certain receptors, affecting signaling pathways that regulate cell proliferation and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
Efficacy in Disease Models
Recent studies have demonstrated the compound's efficacy in various disease models:
- Diabetes Models : Inhibitory effects on enzymes related to glucose metabolism were observed, indicating potential for managing diabetes .
- Cancer Models : The compound exhibited cytotoxic effects on cancer cell lines, with IC50 values indicating significant potency against specific types of cancer .
Case Studies
-
Study on Cancer Cell Lines :
- A study evaluated the cytotoxicity of the compound against multiple cancer cell lines (e.g., MCF-7, HeLa).
- Results indicated an IC50 value of 15 µM for MCF-7 cells, demonstrating substantial anti-proliferative effects.
-
Diabetes Management :
- In diabetic rat models, administration of the compound led to a significant reduction in blood glucose levels compared to controls.
- The mechanism was linked to enhanced insulin sensitivity and reduced hepatic glucose production.
Comparative Biological Activity Table
| Activity | Model/Type | IC50/EC50 Values | Comments |
|---|---|---|---|
| Cytotoxicity | MCF-7 (breast cancer) | 15 µM | Significant anti-proliferative effect |
| Enzyme Inhibition | Diabetes-related enzymes | Not specified | Potential for diabetes management |
| Antimicrobial | Various pathogens | Variable | Further studies needed |
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
